Superior Anti-Pseudomonal Potency: Apalcillin's MIC vs. Carbenicillin in MDR Pseudomonas
Apalcillin demonstrates significantly higher potency against Pseudomonas aeruginosa compared to the earlier anti-pseudomonal penicillin, carbenicillin. Apalcillin's activity against most P. aeruginosa strains is reported to be more than 30 times stronger than that of carbenicillin . This potency is further evidenced by its efficacy against multi-drug-resistant (MDR) P. aeruginosa clinical isolates. In a study of 317 Gram-negative bacilli, 100% of MDR P. aeruginosa strains were susceptible to ≤64 µg/mL of apalcillin, compared to only 75% susceptibility to the same concentration of piperacillin, demonstrating a clear advantage against resistant subpopulations [1].
| Evidence Dimension | In Vitro Antibacterial Activity (MIC/Susceptibility) |
|---|---|
| Target Compound Data | MIC reported as '>30 times stronger' than carbenicillin; 100% of MDR P. aeruginosa susceptible to ≤64 µg/mL |
| Comparator Or Baseline | Carbenicillin (baseline); Piperacillin (75% of MDR P. aeruginosa susceptible to ≤64 µg/mL) |
| Quantified Difference | >30-fold activity difference vs. carbenicillin; 25% absolute difference in MDR P. aeruginosa susceptibility vs. piperacillin |
| Conditions | Broth microdilution assay against clinical isolates of Pseudomonas aeruginosa and multi-drug-resistant P. aeruginosa |
Why This Matters
For research and industrial applications involving Pseudomonas aeruginosa biofilms or resistant strains, apalcillin offers a quantifiable potency advantage over first-generation anti-pseudomonal penicillins and a narrower but critical advantage over piperacillin in MDR contexts.
- [1] Fass RJ, Helsel VL. Comparative in vitro activities of apalcillin and piperacillin against gram-negative bacilli. Antimicrob Agents Chemother. 1984;26(5):660-664. View Source
